2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol is a synthetic organic compound that belongs to the class of polyphenols This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with phenyl groups and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Hydrazinylidene Moiety: This step involves the reaction of hydrazine derivatives with the pyrimidine intermediate.
Final Coupling: The final step involves coupling the hydrazinylidene intermediate with 5-propoxyphenol under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly as an inhibitor of Aurora kinase A, which plays a role in cell cycle regulation.
Biological Research: The compound is used in studies related to cell cycle arrest and apoptosis in cancer cells.
Chemical Research: It serves as a model compound for studying the reactivity of polyphenols and their derivatives.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol involves its interaction with molecular targets such as Aurora kinase A. The compound inhibits the activity of this kinase, leading to reduced phosphorylation of key proteins involved in cell cycle progression . This results in cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Polyphenols: Other polyphenols with similar structures have been investigated for their antioxidant and anticancer activities.
Uniqueness
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol is unique due to its specific hydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit Aurora kinase A and induce apoptosis in cancer cells makes it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-3-16-33-23-15-14-22(26(32)17-23)19-28-31(2)27-29-24(20-10-6-4-7-11-20)18-25(30-27)21-12-8-5-9-13-21/h4-15,17-19,32H,3,16H2,1-2H3/b28-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIGXMWSNDTVFP-USHMODERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NN(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N\N(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.